

A Comparative Guide to 4-Isopropoxyphenylboronic Acid for Advanced Synthesis

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Compound of Interest

Compound Name: 4-Isopropoxyphenylboronic acid

Cat. No.: B050181

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For researchers, scientists, and professionals in drug development, the selection of a suitable arylboronic acid is a critical decision that influences the efficiency, yield, and viability of synthetic routes, particularly in the construction of complex biaryl scaffolds. This guide provides an objective comparison of **4-Isopropoxyphenylboronic acid** against other common arylboronic acids, supported by physicochemical data and a generalized experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions.

Arylboronic acids are indispensable reagents in modern organic chemistry, with their stability, low toxicity, and high functional group tolerance making them cornerstones of palladium-catalyzed cross-coupling reactions.[1][2] Among these, **4-Isopropoxyphenylboronic acid** has emerged as a valuable building block, especially in the synthesis of pharmacologically active molecules and advanced materials.[3][4] This guide will compare its properties and performance relative to other frequently used arylboronic acids, such as the parent phenylboronic acid, and analogs with different para-substituents like 4-methoxyphenylboronic acid and 4-tert-butylphenylboronic acid.

Physicochemical Properties: A Comparative Overview

The reactivity of an arylboronic acid in a catalytic cycle is heavily influenced by the electronic and steric nature of its substituents. The isopropoxy group in **4-Isopropoxyphenylboronic acid** is an electron-donating group (EDG), which increases the electron density on the aromatic ring. This electronic effect influences the pKa of the boronic acid and its nucleophilicity.



Generally, electron-donating groups increase the pKa value, making the boronic acid less acidic compared to those with electron-withdrawing groups.[5]

The table below summarizes key properties for a comparative assessment.

Property	4- Isopropoxyphe nylboronic Acid	Phenylboronic Acid	4- Methoxypheny Iboronic Acid	4-tert- Butylphenylbo ronic Acid
CAS Number	153624-46-5[3]	98-80-6[6]	5720-07-0	5122-99-6
Molecular Formula	C9H13BO2	C ₆ H ₇ BO ₂ [6]	C7H9BO2	C10H15BO2
Molecular Weight	164.01 g/mol	121.93 g/mol [6]	151.96 g/mol	178.04 g/mol
Substituent Effect	Strong EDG (Resonance), Bulky	Neutral (Reference)	Strong EDG (Resonance)	EDG (Inductive), Very Bulky
рКа	~9.2 (estimated) [7]	8.83[6]	~9.24[7]	~9.3 (estimated)

EDG: Electron-Donating Group. pKa values are approximate and can vary with measurement conditions.

The isopropoxy group, similar to the methoxy group, is a strong electron-donating group through resonance, which can enhance the rate of transmetalation in the Suzuki-Miyaura catalytic cycle. However, its increased steric bulk compared to the methoxy group can sometimes hinder the approach to the metal center, potentially affecting reaction rates.

Performance in Suzuki-Miyaura Cross-Coupling

The primary application of **4-Isopropoxyphenylboronic acid** is in the Suzuki-Miyaura reaction to form biaryl linkages. The performance of an arylboronic acid is typically evaluated by the yield of the cross-coupled product under standardized conditions.

Substituent Effects on Reactivity:



- Electronic Effects: Electron-donating groups on the arylboronic acid generally accelerate the
 transmetalation step, which is often the rate-limiting step in the catalytic cycle.[8][9]
 Therefore, 4-Isopropoxyphenylboronic acid is expected to be more reactive than
 phenylboronic acid.
- Steric Effects: While the isopropoxy group is sterically more demanding than a methoxy group, it is generally well-tolerated in many catalytic systems. For highly hindered substrates, this increased bulk might necessitate the use of more active catalysts or bulkier phosphine ligands to achieve high yields.[10]
- Side Reactions: A common side reaction for arylboronic acids is protodeboronation, where
 the C-B bond is cleaved by a proton source.[1][8] The electron-rich nature of 4Isopropoxyphenylboronic acid can make it more susceptible to this process under certain
 conditions.

While a direct, side-by-side comparative study with tabulated yields under identical conditions for a wide range of substrates is not readily available in a single publication, the general principles of physical organic chemistry and scattered literature data suggest that electron-rich boronic acids like the 4-isopropoxy derivative are highly effective coupling partners, particularly with electron-neutral or electron-poor aryl halides.[9][10]

Applications in Drug Discovery and Materials Science

The 4-isopropoxyphenyl moiety is a common feature in many biologically active compounds. Its presence can improve pharmacokinetic properties, such as metabolic stability and cell permeability. Consequently, **4-Isopropoxyphenylboronic acid** serves as a key intermediate in the synthesis of various therapeutic agents, including cyclooxygenase-2 (COX-2) inhibitors and cytotoxic analogues of marine alkaloids.[3] The incorporation of boronic acids into drug candidates is a growing field, with five FDA-approved drugs containing this functional group as of 2020.[11][12]

Experimental Protocols & Visualizations General Experimental Protocol for Suzuki-Miyaura Coupling



This protocol is a representative procedure and may require optimization for specific substrates.

Reagents:

- Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)
- 4-Isopropoxyphenylboronic acid (1.1 1.5 equiv)
- Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
- Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0 3.0 equiv)
- Solvent (e.g., Toluene, Dioxane, DMF/Water mixture)

Procedure:

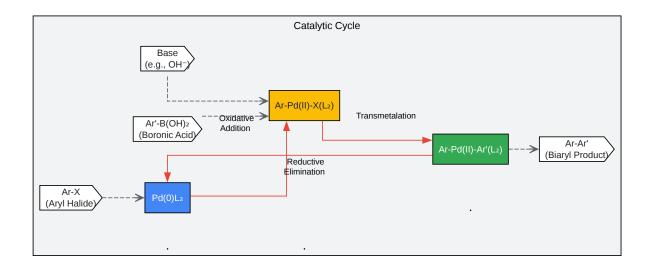
- To a reaction vessel (e.g., a round-bottom flask or pressure vessel) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), **4-Isopropoxyphenylboronic acid** (1.2 equiv), and the base (2.5 equiv).[13]
- Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
- Under the inert atmosphere, add the solvent and degas the resulting mixture by bubbling the inert gas through it for 10-15 minutes.[13]
- Add the palladium catalyst to the mixture and continue to purge with the inert gas for an additional 5 minutes.
- Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110
 °C) with vigorous stirring.
- Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.



- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[14]

Visualizing Key Processes

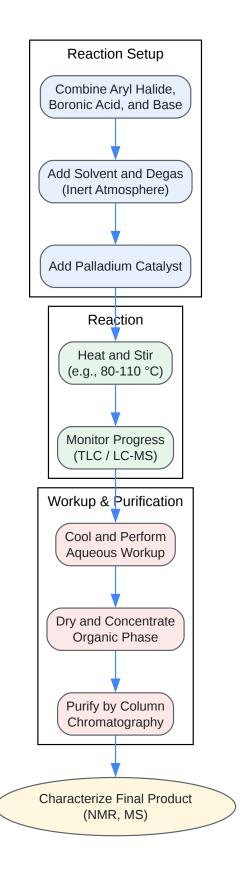
To better understand the context in which **4-Isopropoxyphenylboronic acid** is used, the following diagrams illustrate the fundamental catalytic cycle and a typical laboratory workflow.



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Caption: The Suzuki-Miyaura catalytic cycle.





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Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.



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